Bienvenue dans la boutique en ligne BenchChem!

4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide

Physicochemical property Lipophilicity LogP

4-Methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide (CAS 1049549-51-0) is a synthetic small-molecule arylpiperazine–sulfonamide hybrid that belongs to the broader class of 4-methoxy-N-[3-(4-substituted phenyl-piperazin-1-yl)propyl] benzenesulfonamides originally developed as 5-HT₇ receptor antagonists. The compound is distinguished from its des-methyl progenitor (CAS 1034266-12-0) by the presence of a single methyl substituent at the 3-position of the benzenesulfonamide ring, a structural modification that alters lipophilicity, molecular shape, and potentially target-binding kinetics.

Molecular Formula C21H29N3O3S
Molecular Weight 403.54
CAS No. 1049549-51-0
Cat. No. B2485056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide
CAS1049549-51-0
Molecular FormulaC21H29N3O3S
Molecular Weight403.54
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)OC
InChIInChI=1S/C21H29N3O3S/c1-18-17-20(9-10-21(18)27-2)28(25,26)22-11-6-12-23-13-15-24(16-14-23)19-7-4-3-5-8-19/h3-5,7-10,17,22H,6,11-16H2,1-2H3
InChIKeyJNZQPOKGDRIIIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide (CAS 1049549-51-0): Compound Class, Pharmacological Context, and Procurement-Relevant Baseline


4-Methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide (CAS 1049549-51-0) is a synthetic small-molecule arylpiperazine–sulfonamide hybrid that belongs to the broader class of 4-methoxy-N-[3-(4-substituted phenyl-piperazin-1-yl)propyl] benzenesulfonamides originally developed as 5-HT₇ receptor antagonists [1]. The compound is distinguished from its des-methyl progenitor (CAS 1034266-12-0) by the presence of a single methyl substituent at the 3-position of the benzenesulfonamide ring, a structural modification that alters lipophilicity, molecular shape, and potentially target-binding kinetics [1][2]. Although direct in vitro pharmacological data for this specific derivative remain unpublished in peer-reviewed literature, its structural placement within a well-characterized 5-HT₇ antagonist series provides a framework for inferring its differentiation from close analogs [1].

Why 4-Methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide Cannot Be Interchanged with Other Arylpiperazine–Sulfonamide 5-HT₇ Antagonists


In the 4-methoxy-N-[3-(4-substituted phenyl-piperazin-1-yl)propyl] benzenesulfonamide series, minor structural perturbations produce extreme variations in 5-HT₇ receptor affinity. The unsubstituted phenylpiperazine counterpart (CAS 1034266-12-0, CHEMBL524007) exhibits an IC₅₀ >10,000 nM at human 5-HT₇, effectively classifying it as inactive [1]. In contrast, introduction of –CF₃, –OCH₃, or –F on the phenylpiperazine ring (e.g., compound 3c) yields IC₅₀ values of 12–375 nM [2]. The 3-methyl substituent on the benzenesulfonamide ring of CAS 1049549-51-0 represents an orthogonal point of diversification that can modulate LogP, metabolic stability, and potentially 5-HT subtype selectivity independently of piperazine-ring substitution [2][3]. These divergent structure–activity relationships mean that two compounds sharing the same core scaffold cannot be assumed to be functionally interchangeable; procurement decisions must be guided by the specific substitution pattern required for the intended assay or screening campaign.

4-Methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


Structural Differentiation: 3-Methyl Substitution Alters Physicochemical Properties Relative to the Des-Methyl Parent Compound

The target compound (C₂₁H₂₉N₃O₃S, MW 403.54) bears a methyl group at the 3-position of the benzenesulfonamide ring, whereas the closest commercially referenced analog (CID 42389139, CAS 1034266-12-0) lacks this substituent (C₂₀H₂₇N₃O₃S, MW 389.5) [1]. The addition of one methylene unit increases the computed XLogP3-AA from 2.8 (des-methyl) to an estimated ≈3.3–3.5 (target), representing a ΔLogP of ≈+0.5 to +0.7 [1][2]. This shift in lipophilicity is expected to influence membrane permeability, non-specific protein binding, and CNS partitioning in a manner materially different from the des-methyl compound [2].

Physicochemical property Lipophilicity LogP Molecular descriptor Medicinal chemistry

Class-Level 5-HT₇ Binding Activity Gap: Unsubstituted Phenylpiperazine Congener Is Essentially Inactive at Human 5-HT₇ (IC₅₀ >10,000 nM)

The des-methyl, unsubstituted phenylpiperazine congener (CHEMBL524007) was evaluated for binding affinity at human recombinant 5-HT₇ receptor expressed in CHO cell membranes using [³H]LSD displacement and returned an IC₅₀ >10,000 nM [1]. Within the same study series (Yoon et al., 2008), introduction of electron-withdrawing or electron-donating substituents on the phenylpiperazine ring resulted in IC₅₀ values as low as 12–37 nM (e.g., compound 3c: IC₅₀ = 37 nM) [2]. The 3-methyl modification on the benzenesulfonamide ring present in CAS 1049549-51-0 offers an alternative vector for tuning 5-HT₇ affinity that is orthogonal to piperazine-ring substitution, although direct binding data for this specific derivative have not been publicly reported [2].

Serotonin 5-HT7 receptor Binding affinity IC50 Analogue comparison Neuropharmacology

Selectivity Profile Differentiation: Compound 3c Demonstrates Favorable 5-HT Subtype Selectivity Window in the Series; 3-Methyl Modification May Modulate Selectivity

Compound 3c from the Yoon et al. 2008 series demonstrated not only potent 5-HT₇ binding (IC₅₀ = 37 nM) but also a measurable selectivity window against 5-HT₁ₐ (IC₅₀ = 272 nM; ~7.4-fold), 5-HT₂ₐ (IC₅₀ = 5,168 nM; ~140-fold), and 5-HT₂꜀ (IC₅₀ = 9,665 nM; ~261-fold) [1]. By contrast, the des-methyl unsubstituted phenylpiperazine derivative lacked measurable activity at all 5-HT subtypes tested [2]. Whether the 3-methyl substituent in CAS 1049549-51-0 enhances or diminishes selectivity relative to compound 3c is unknown; however, its structural distinctness creates a scientific rationale for procurement when the goal is to systematically probe the contribution of the benzenesulfonamide 3-position to 5-HT subtype selectivity without altering the piperazine pharmacophore.

Receptor selectivity 5-HT1A 5-HT2A 5-HT2C Counter-screening

Methyl-Branched vs. Straight-Chain Analogue Activity Parity: Literature Suggests the 3-Methyl Modification Does Not Abolish Target Engagement

Yoon et al. (2008) explicitly evaluated methyl-branched analogues within the 4-methoxy-N-[3-(4-substituted phenyl-piperazin-1-yl)propyl] benzenesulfonamide series and reported that 'the activity for methyl branched analogues was almost same as its straight chain congeners' [1]. While this statement pertains to methyl branching on the propyl linker rather than on the aromatic ring, it provides class-level precedent that the introduction of a methyl group within this chemotype does not intrinsically eliminate 5-HT₇ antagonism [1]. The 3-methyl substitution in CAS 1049549-51-0 can therefore be expected, on the basis of intraseries SAR trends, to retain the capacity for 5-HT₇ receptor interaction, distinguishing it from modifications (e.g., complete removal of the phenylpiperazine group) that are known to abolish activity.

Methyl-branched analogue SAR Activity retention 5-HT7 antagonist

Recommended Scientific and Industrial Application Scenarios for 4-Methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide Based on Differentiating Evidence


Structure–Activity Relationship (SAR) Expansion Studies: Probing the Benzenesulfonamide 3-Position in 5-HT₇ Antagonist Chemotypes

Investigators seeking to systematically map the SAR of the benzenesulfonamide aryl ring in the 4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl] sulfonamide series can use CAS 1049549-51-0 as the definitive 3-methyl representative. The des-methyl analog (CID 42389139) is inactive at 5-HT₇ (IC₅₀ >10,000 nM), making it an unsuitable comparator for affinity modulation studies [1]. The 3-methyl compound fills a structural gap between the inactive unsubstituted parent and highly active piperazine-substituted derivatives such as compound 3c (IC₅₀ = 37 nM) [2].

Selectivity Panel Construction for 5-HT Receptor Subtype Profiling

For laboratories assembling a panel of arylpiperazine–sulfonamide derivatives to deconvolve 5-HT subtype selectivity, CAS 1049549-51-0 provides a unique substitution vector (benzenesulfonamide 3-methyl) orthogonal to the piperazine-ring modifications that dominate the published SAR [1]. Its inclusion in a screening panel enables the direct assessment of whether benzenesulfonamide-ring methylation alters the selectivity window observed for compound 3c (5-HT₇/5-HT₁ₐ ≈ 7.4-fold; 5-HT₇/5-HT₂ₐ ≈ 140-fold; 5-HT₇/5-HT₂꜀ ≈ 261-fold) [1].

Chemical Biology Probe Development: CNS Target Engagement Studies Requiring Defined Physicochemical Properties

The ≈0.5–0.7 LogP increase conferred by the 3-methyl group relative to the des-methyl analog (XLogP3-AA 2.8 vs. estimated 3.3–3.5) may enhance blood–brain barrier permeability or alter compartmental distribution in cellular assays [1][2]. Researchers developing CNS-active 5-HT₇ chemical probes can evaluate this compound as a tool to study how incremental lipophilicity changes affect target engagement in neuronal cell models, comparing it directly with the more hydrophilic des-methyl counterpart [2].

Medicinal Chemistry Hit-to-Lead Optimization: Methyl Scan for Metabolic Stability and Off-Target Profiling

In hit-to-lead campaigns where the 4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl] benzenesulfonamide scaffold has been identified as a starting point, the 3-methyl derivative serves as a strategic 'methyl scan' compound [1]. Procurement enables the evaluation of whether benzenesulfonamide 3-methylation improves metabolic stability (e.g., by blocking potential sites of oxidative metabolism), alters off-target binding profiles, or modifies solubility—all without the confounding influence of piperazine-ring substitution [1][2].

Quote Request

Request a Quote for 4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.